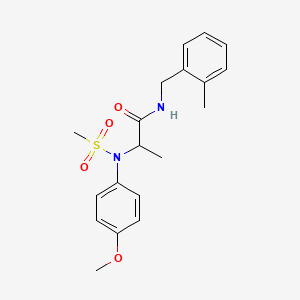![molecular formula C15H13ClN2O3S B3933179 N-{2-[(4-chlorophenyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B3933179.png)
N-{2-[(4-chlorophenyl)thio]ethyl}-3-nitrobenzamide
Overview
Description
N-{2-[(4-chlorophenyl)thio]ethyl}-3-nitrobenzamide, also known as CPTH2, is a small molecule inhibitor that has been widely used in scientific research. This compound is known for its ability to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression.
Mechanism of Action
N-{2-[(4-chlorophenyl)thio]ethyl}-3-nitrobenzamide inhibits the activity of HDACs by binding to the active site of the enzyme. This leads to an increase in histone acetylation, which in turn leads to an increase in gene transcription. The exact mechanism by which N-{2-[(4-chlorophenyl)thio]ethyl}-3-nitrobenzamide binds to HDACs is not fully understood, but it is believed to involve the formation of a covalent bond between the compound and the enzyme.
Biochemical and Physiological Effects:
N-{2-[(4-chlorophenyl)thio]ethyl}-3-nitrobenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{2-[(4-chlorophenyl)thio]ethyl}-3-nitrobenzamide is its specificity for HDACs. Unlike other HDAC inhibitors, N-{2-[(4-chlorophenyl)thio]ethyl}-3-nitrobenzamide does not inhibit other enzymes that are involved in the regulation of gene expression. This makes it a valuable tool for studying the specific role of HDACs in various biological processes. However, one of the limitations of N-{2-[(4-chlorophenyl)thio]ethyl}-3-nitrobenzamide is its low solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.
Future Directions
There are many potential future directions for research involving N-{2-[(4-chlorophenyl)thio]ethyl}-3-nitrobenzamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of N-{2-[(4-chlorophenyl)thio]ethyl}-3-nitrobenzamide. Another area of interest is the use of N-{2-[(4-chlorophenyl)thio]ethyl}-3-nitrobenzamide in combination with other drugs to treat cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of N-{2-[(4-chlorophenyl)thio]ethyl}-3-nitrobenzamide and its effects on various biological processes.
Scientific Research Applications
N-{2-[(4-chlorophenyl)thio]ethyl}-3-nitrobenzamide has been widely used in scientific research as a tool to study the role of HDACs in various biological processes. HDACs are known to play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, which leads to the repression of gene transcription. N-{2-[(4-chlorophenyl)thio]ethyl}-3-nitrobenzamide inhibits the activity of HDACs, which leads to an increase in histone acetylation and gene transcription.
properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c16-12-4-6-14(7-5-12)22-9-8-17-15(19)11-2-1-3-13(10-11)18(20)21/h1-7,10H,8-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKRYSKWRDLFHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[5-(1-methyl-1H-benzimidazol-2-yl)-4-phenyl-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B3933098.png)

![N-[3-(dimethylamino)propyl]-N,3,5-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3933111.png)
![4-ethoxy-3-nitro-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3933132.png)

![(4-methoxyphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3933153.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3933158.png)
![1-(hydroxymethyl)-4-(2-iodophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3933164.png)

![2-[4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B3933173.png)
![3,5-dichloro-2-methoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3933191.png)

![9-(4-fluorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B3933198.png)
![N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-2-nitrobenzamide](/img/structure/B3933204.png)